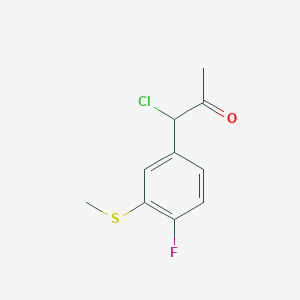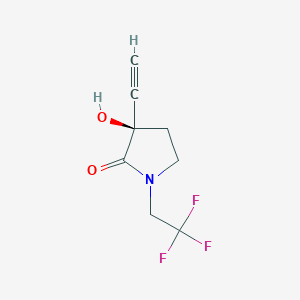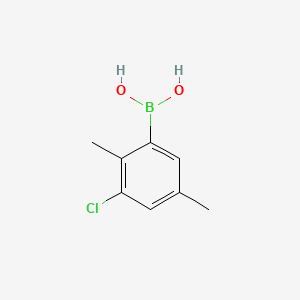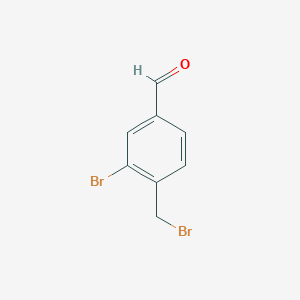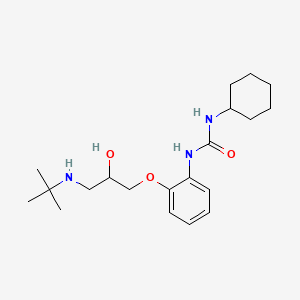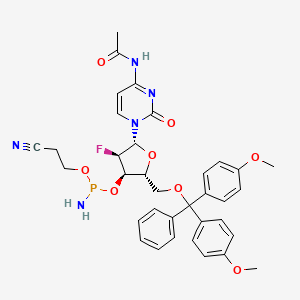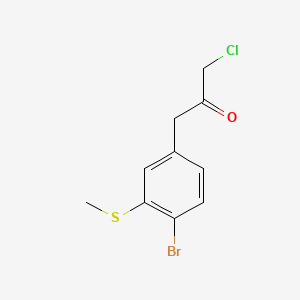
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes a bromine atom, a methylthio group, and a chloropropanone moiety
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group and the chloropropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds such as:
1-(4-Bromo-3-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom.
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-ol: Differing by the presence of an alcohol group instead of a ketone.
4-Bromo-3-(methylthio)phenylboronic acid: Differing by the presence of a boronic acid group
Propiedades
Fórmula molecular |
C10H10BrClOS |
|---|---|
Peso molecular |
293.61 g/mol |
Nombre IUPAC |
1-(4-bromo-3-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-14-10-5-7(2-3-9(10)11)4-8(13)6-12/h2-3,5H,4,6H2,1H3 |
Clave InChI |
YZIDDYVNVRYQQA-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC(=C1)CC(=O)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



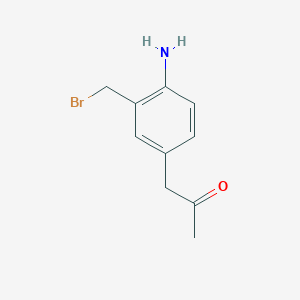

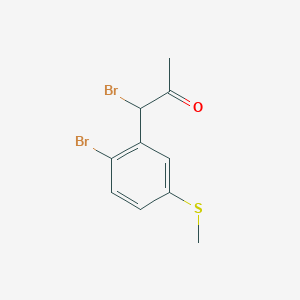
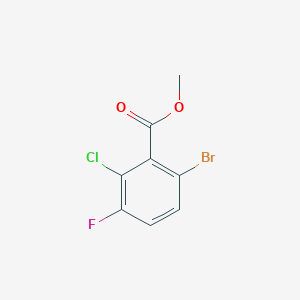
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)

